molecular formula C5H8ClN3O B3421850 6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride CAS No. 2303566-01-8

6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B3421850
CAS No.: 2303566-01-8
M. Wt: 161.59 g/mol
InChI Key: CLZFTDBAUPUJGS-UHFFFAOYSA-N
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Description

6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride is a chemical compound that belongs to the class of dihydropyrimidinones. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an aminomethyl group attached to a dihydropyrimidinone core, which is further stabilized by the hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an aldehyde with a urea derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The dihydropyrimidinone core may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-(aminomethyl)-1,4-dihydropyrimidin-4-one: The base form without the hydrochloride salt.

    6-(aminomethyl)-1,4-dihydropyrimidin-4-thione: A sulfur analog with different chemical properties.

    6-(aminomethyl)-1,4-dihydropyrimidin-4-ol: An oxygen analog with distinct reactivity.

Uniqueness

6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific combination of functional groups and the stabilization provided by the hydrochloride salt. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(aminomethyl)-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c6-2-4-1-5(9)8-3-7-4;/h1,3H,2,6H2,(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZFTDBAUPUJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2303566-01-8
Record name 6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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